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Compound of Interest

Compound Name: Vantal

CAS No.: 39474-56-1

Cat. No.: B1217016

Get Quote

Disclaimer: The compound "Vantal" is not found in publicly available scientific literature or drug

databases. This technical support guide has been created based on the well-researched multi-

kinase inhibitor "Vandetanib," which is a likely intended subject of inquiry due to the similarity in

name.

This guide is intended for researchers, scientists, and drug development professionals to

understand and troubleshoot potential off-target effects of Vandetanib in experimental models.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vandetanib?

A1: Vandetanib is an orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its

primary mechanism of action involves the inhibition of three key receptor tyrosine kinases

(RTKs) crucial for tumor growth, survival, and angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of

angiogenesis, the formation of new blood vessels required for tumor growth.[3][4]
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Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers,

leading to uncontrolled cell proliferation.[3][5]

REarranged during Transfection (RET) Proto-Oncogene: A key driver in certain types of

thyroid cancer, particularly medullary thyroid carcinoma (MTC).[3][6]

By binding to the ATP-binding site of these kinases, Vandetanib blocks their phosphorylation

and subsequent activation, disrupting downstream signaling pathways like PI3K/AKT and

MAPK.[3][7]

Q2: What are the known off-target kinases for Vandetanib?

A2: While Vandetanib is selective for VEGFR, EGFR, and RET kinases at nanomolar

concentrations, it can inhibit other kinases at higher, micromolar concentrations. These are

considered potential off-target effects in experimental models. Researchers should be aware of

these interactions, especially when using higher doses. Known off-targets include VEGFR-3,

PDGFRβ, TIE2, and members of the Src kinase family.[8]

Q3: My experimental results are inconsistent with the known on-target effects of Vandetanib.

How can I determine if I'm observing an off-target effect?

A3: This is a common challenge in targeted therapy research. Here are some troubleshooting

steps:

Dose-Response Analysis: Compare the concentration of Vandetanib at which you observe

the unexpected phenotype with the known IC50 values for its primary targets. If the effect

occurs at a significantly higher concentration, it may be an off-target effect.[9]

Use a Structurally Unrelated Inhibitor: If possible, use a different inhibitor with a distinct

chemical structure that targets the same primary kinase (e.g., a highly selective EGFR

inhibitor if you are studying EGFR-dependent effects). If the phenotype does not replicate, it

suggests the original observation was due to an off-target effect of Vandetanib.[10]

Rescue Experiment: In a cell-based model, if you can express a drug-resistant mutant of the

primary target kinase, this should reverse the on-target effects of Vandetanib. If the

phenotype persists, it is likely mediated by an off-target.[9]
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Kinome Profiling: The most direct method is to perform a kinome-wide selectivity screen.

This involves testing Vandetanib against a large panel of purified kinases to identify

unintended targets.[10][11]

Q4: What are some common physiological effects observed in animal models that could be

attributed to off-target activities?

A4: In preclinical animal models, some observed toxicities may be linked to off-target effects or

exaggerated on-target inhibition. For Vandetanib, these can include:

Hypertension: This is a known class effect for VEGFR inhibitors and has been observed with

Vandetanib in rat models. It is associated with vasoconstriction.[12]

QT Prolongation: Vandetanib can affect cardiac ion channels, leading to a prolongation of the

QT interval on an electrocardiogram (ECG), which can be a safety concern.[13][14]

Diarrhea and Rash: These are common side effects, often associated with EGFR inhibition.

[2][14]

Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target
Cytotoxicity
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Symptom/Observation Possible Cause Troubleshooting Steps

Unexpectedly high cytotoxicity

in a cell line with low

expression of primary targets

(VEGFR, EGFR, RET).

The cytotoxicity may be driven

by an off-target kinase that is

highly expressed or critical for

survival in that specific cell

line.

1. Confirm Target Expression:

Verify the expression levels of

VEGFR-2, EGFR, and RET in

your cell line via Western blot

or qPCR. 2. Compare IC50

Values: Perform a dose-

response curve and compare

the cytotoxic IC50 to the

known enzymatic IC50 values

for on-target kinases (see

Table 1). A large discrepancy

suggests off-target activity. 3.

Kinome Profiling: Screen

Vandetanib against a kinase

panel to identify potential off-

targets.[10]

Phenotype (e.g., apoptosis,

cell cycle arrest) does not

correlate with inhibition of

downstream pathways of

primary targets.

The observed phenotype may

be due to the inhibition of an

alternative signaling pathway

via an off-target kinase.

1. Pathway Analysis: Use

Western blotting to probe for

the phosphorylation status of

key proteins in the canonical

VEGFR, EGFR, and RET

pathways (e.g., p-AKT, p-

ERK).[7] 2. Investigate

Alternative Pathways: If the

primary pathways are not

inhibited at the effective

concentration, consider

probing other known off-target

pathways (e.g., those

downstream of PDGFRβ or

Src).

Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Vandetanib
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This table summarizes the inhibitory concentrations (IC50) of Vandetanib against its primary

targets and selected off-targets. These values are crucial for designing experiments and

interpreting results.

Kinase Target IC50 (nM) Notes

Primary Targets

VEGFR-2 (KDR) 40
High-potency inhibition, key for

anti-angiogenic effects.[15]

RET 130

Potent inhibition, relevant for

RET-driven cancers like MTC.

[15]

EGFR 500
Moderate potency, contributes

to anti-proliferative effects.[15]

Potential Off-Targets

VEGFR-3 (Flt-4) 110

Structurally related to VEGFR-

2; also involved in

angiogenesis.[15]

PDGFRβ 1,100
Inhibition at micromolar

concentrations.

TIE-2 (TEK) >3,000

Lower potency; may be

relevant at high experimental

doses.

c-Kit >10,000
Unlikely to be a significant off-

target.

FGFR1 3,600 Low potency inhibition.

Data compiled from recombinant enzyme assays.

Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
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This protocol provides a general framework for screening Vandetanib against a panel of

kinases to identify off-targets.

Objective: To determine the selectivity of Vandetanib by measuring its inhibitory activity against

a broad range of purified kinases.

Methodology:

Compound Preparation: Prepare a stock solution of Vandetanib in DMSO. Perform serial

dilutions to create a range of concentrations for IC50 determination.

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific

peptide substrate for each kinase, and the purified recombinant kinase.

Inhibitor Addition: Add the diluted Vandetanib or vehicle control (DMSO) to the appropriate

wells.

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing for

substrate phosphorylation.

Detection: Stop the reaction and detect kinase activity. A common method is to use an ADP-

Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.

This signal is inversely proportional to the inhibitory activity of Vandetanib.[9]

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the

vehicle control. Plot the percent inhibition against the logarithm of Vandetanib concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each

kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm that Vandetanib engages with its intended targets (and potential off-

targets) within intact cells.
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Methodology:

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with Vandetanib at the

desired concentration or with a vehicle control for a specified time.

Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different

temperatures for 3 minutes to induce protein denaturation.

Cell Lysis: Lyse the cells by freeze-thawing.

Separation: Separate the soluble (non-denatured) protein fraction from the precipitated

(denatured) fraction by centrifugation.

Analysis: Analyze the amount of the target protein in the soluble fraction using Western

blotting or mass spectrometry.

Data Interpretation: Binding of Vandetanib to a target protein stabilizes it, leading to a higher

melting temperature. This is observed as a shift in the melting curve to the right (i.e., more

protein remains soluble at higher temperatures) in the Vandetanib-treated samples

compared to the control. This confirms target engagement in a cellular context.
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Caption: Vandetanib inhibits VEGFR-2, EGFR, and RET, blocking key downstream pathways.
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Caption: Workflow for investigating potential off-target effects of kinase inhibitors.
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Caption: Relationship between Vandetanib concentration and on-/off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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